molecular formula C17H13FN2O3 B4730611 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide

3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B4730611
M. Wt: 312.29 g/mol
InChI Key: JBTHYWSTKGJLTI-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy-methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction using a fluorinated aromatic compound.

    Attachment of the Hydroxy-Methylphenyl Group: This step involves the coupling of the hydroxy-methylphenyl group to the oxazole ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxybenzoic acid: Shares the fluorophenyl and hydroxy groups but lacks the oxazole ring.

    1-(4-Fluorobenzyl)-5-(2-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Contains fluorophenyl and hydroxy groups but has a different core structure.

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide lies in its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-10-6-7-15(21)14(8-10)19-17(22)16-9-13(20-23-16)11-4-2-3-5-12(11)18/h2-9,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTHYWSTKGJLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide

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